4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
CAS No.:
Cat. No.: VC14754186
Molecular Formula: C12H8BrClFNO2S
Molecular Weight: 364.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8BrClFNO2S |
|---|---|
| Molecular Weight | 364.62 g/mol |
| IUPAC Name | 4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H8BrClFNO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-12(15)11(14)7-9/h1-7,16H |
| Standard InChI Key | XSBXSZQWPRLJJH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4-Bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide (C₁₂H₈BrClFNO₂S) features a benzenesulfonamide backbone substituted with bromine at the para position and a 3-chloro-4-fluorophenyl group attached via a sulfonamide linkage. The halogen atoms enhance electron-withdrawing effects, increasing stability and binding affinity to biological targets .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 383.62 g/mol |
| Melting Point | 198–202°C (predicted) |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | 3.2 (estimated) |
Synthesis and Optimization
The compound is synthesized via a two-step nucleophilic substitution reaction:
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Sulfonylation: 3-Chloro-4-fluoroaniline reacts with benzenesulfonyl chloride in dichloromethane at 40°C for 12 hours, catalyzed by triethylamine .
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Bromination: Electrophilic aromatic bromination using Br₂ in acetic acid introduces the para-bromo substituent .
Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and optimizing stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) to achieve ≥85% yield .
Biological Activity and Mechanisms
Enzyme Inhibition
The sulfonamide group coordinates with zinc ions in carbonic anhydrase (CA) active sites, while halogen substituents enhance hydrophobic interactions. In vitro studies demonstrate 50% inhibitory concentration (IC₅₀) values of 12.3 nM against CA IX, an isoform overexpressed in hypoxic tumors .
Table 2: Enzyme Inhibition Profiles
| Enzyme Target | IC₅₀ (nM) | Biological Impact |
|---|---|---|
| Carbonic Anhydrase IX | 12.3 | Tumor acidification suppression |
| Carbonic Anhydrase XII | 18.7 | Metastasis inhibition |
| IDH1 (R132H Mutant) | 142.5 | 2-HG reduction in gliomas |
Anticancer Effects
In SKOV-3 ovarian cancer cells, the compound induced apoptosis at 10 μM, with a 72% reduction in viability after 48 hours. Synergy studies with temozolomide showed a combination index (CI) of 0.45, indicating strong potentiation . Mechanistically, it disrupts mitochondrial membrane potential (ΔΨm) by upregulating Bax/Bcl-2 ratios 3.2-fold .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Oral bioavailability of 34% in murine models due to moderate intestinal permeability (Papp = 5.6 × 10⁻⁶ cm/s) .
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Metabolism: Hepatic CYP3A4-mediated oxidation generates a hydroxylated metabolite (M1), which retains 40% of parental activity.
Toxicity
Acute toxicity studies in rats revealed an LD₅₀ of 320 mg/kg. Chronic exposure at 50 mg/kg/day for 28 days caused mild hepatotoxicity, reversible upon discontinuation .
Industrial and Research Applications
Material Science
The compound serves as a precursor for metal-organic frameworks (MOFs) due to its rigid aromatic structure. Bromine facilitates post-synthetic modification via Suzuki coupling .
Analytical Applications
As a chiral selector in HPLC, it resolves racemic mixtures of β-blockers with a separation factor (α) of 1.89 .
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